2-Ethyl-2-methylpent-4-en-1-ol

Catalog No.
S14170871
CAS No.
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-methylpent-4-en-1-ol

Product Name

2-Ethyl-2-methylpent-4-en-1-ol

IUPAC Name

2-ethyl-2-methylpent-4-en-1-ol

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-4-6-8(3,5-2)7-9/h4,9H,1,5-7H2,2-3H3

InChI Key

SUJYQVIBYHNWLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CC=C)CO

2-Ethyl-2-methylpent-4-en-1-ol is an organic compound characterized by its aliphatic structure, consisting of a carbon chain with multiple substituents. Its molecular formula is C8H16OC_8H_{16}O, and it features a hydroxyl group (-OH) attached to a carbon that is also part of a double bond, making it an unsaturated alcohol. The compound's structure includes a four-carbon chain with ethyl and methyl branches, contributing to its unique properties and reactivity.

Typical of alcohols and alkenes. Key reactions include:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Hydration: Under acidic conditions, it can undergo hydration to yield a corresponding alcohol.
  • Oxidation: It can be oxidized to form ketones or aldehydes, depending on the reaction conditions.

The compound can also engage in elimination reactions, leading to the formation of alkenes when dehydrated.

Several methods exist for synthesizing 2-Ethyl-2-methylpent-4-en-1-ol:

  • Alkylation of Alcohols: The compound can be synthesized through the alkylation of suitable alcohols using alkyl halides in the presence of a base.
  • Hydroformylation: This method involves the addition of carbon monoxide and hydrogen to alkenes in the presence of a catalyst to form aldehydes, which can then be reduced to alcohols.
  • Grignard Reaction: Utilizing Grignard reagents with appropriate carbonyl compounds can yield the desired alcohol.

These methods provide various routes depending on the availability of starting materials and desired yields.

2-Ethyl-2-methylpent-4-en-1-ol finds applications in:

  • Flavor and Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.
  • Chemical Intermediate: It serves as an intermediate in synthesizing other organic compounds, including pharmaceuticals and agrochemicals.

The compound's unique structure allows for modifications that enhance its utility in various chemical processes.

Several compounds share structural similarities with 2-Ethyl-2-methylpent-4-en-1-ol. Notable examples include:

Compound NameMolecular FormulaKey Features
2-Methylpentan-1-olC6H14OC_6H_{14}OSaturated alcohol; simpler structure
3-Ethyl-3-methylbutan-1-olC8H18OC_8H_{18}OSimilar branching; saturated
3-Methylpentan-1-olC6H14OC_6H_{14}OSaturated; lacks double bond
4-Methylpentan-2-oneC6H12OC_6H_{12}OKetone; different functional group

Uniqueness: The defining characteristic of 2-Ethyl-2-methylpent-4-en-1-ol is its unsaturation due to the double bond between the fourth and fifth carbons, combined with its branched structure. This gives it distinct reactivity compared to its saturated counterparts, making it valuable in various chemical processes.

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

128.120115130 g/mol

Monoisotopic Mass

128.120115130 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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